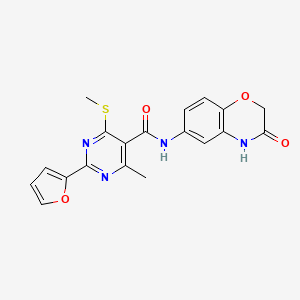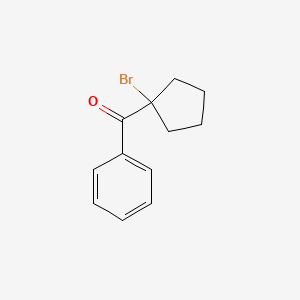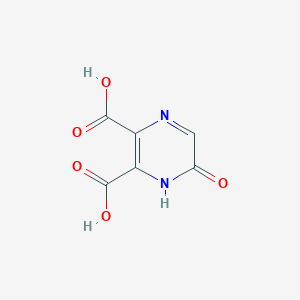
(2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine, commonly known as DMOP, is a chiral amine used in various chemical and biological applications. DMOP is a white crystalline powder with a molecular weight of 159.25 g/mol. It is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which has important implications for its use in scientific research.
Mecanismo De Acción
DMOP acts as a selective agonist of the α7 (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine, binding to the receptor and activating downstream signaling pathways. This activation can lead to changes in neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
DMOP has been shown to have a number of biochemical and physiological effects, including increasing levels of acetylcholine release, modulating synaptic plasticity, and reducing inflammation. These effects make DMOP a valuable tool for studying the role of the α7 this compound in various biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMOP in lab experiments is its selectivity for the α7 (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine. This allows researchers to specifically target this receptor and study its effects without interference from other receptors. However, one limitation is that DMOP has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are many potential future directions for research involving DMOP. One area of interest is the role of the α7 (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine in neurodegenerative diseases, such as Alzheimer's disease. DMOP could be used to study the effects of α7 this compound activation on cognitive function and neuroinflammation in animal models of the disease. Additionally, DMOP could be used to study the role of the α7 this compound in immune function and inflammation, which has important implications for the treatment of autoimmune diseases.
Métodos De Síntesis
DMOP can be synthesized using a variety of methods, including reductive amination, asymmetric synthesis, and enzymatic resolution. One common method involves the reaction of 2,2-dimethyloxirane with ammonia in the presence of a catalyst to yield DMOP.
Aplicaciones Científicas De Investigación
DMOP is widely used in scientific research as a tool to study the α7 (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine. This receptor is involved in a variety of physiological processes, including neurotransmission, inflammation, and immune function. Dysregulation of the α7 this compound has been implicated in a number of diseases, including Alzheimer's disease, schizophrenia, and inflammatory bowel disease.
Propiedades
IUPAC Name |
(2S)-2-(4,4-dimethyloxolan-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(5-10)8-4-9(2,3)6-11-8/h7-8H,4-6,10H2,1-3H3/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQZXHGPEZPUMB-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CC(CO1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CC(CO1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-(2-Chloro-6-fluorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2445042.png)





![[(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid](/img/structure/B2445053.png)
![2-Methyl-4-[3-(trifluoromethyl)phenyl]-3,5-thiomorpholinedione](/img/structure/B2445055.png)
![methyl 5-((4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)furan-2-carboxylate dioxalate](/img/structure/B2445056.png)
![4-[(2-fluorophenyl)methyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2445057.png)
![3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2445058.png)

